5-Amino-4-bromo-2-methylbenzoic acid

Vue d'ensemble

Description

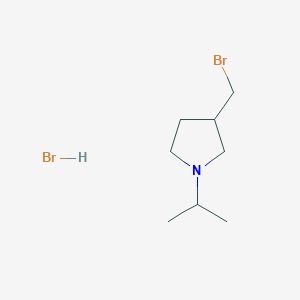

5-Amino-4-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 . It is a white to yellow solid and has a molecular weight of 230.06 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H8BrNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 230.06 . It should be stored at room temperature .Applications De Recherche Scientifique

Photodynamic Therapy and Cancer Treatment

One study discusses a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, exhibiting properties useful for photodynamic therapy (PDT) applications. This compound shows good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Spectroscopy

Another study focused on the molecular structure, vibrational spectra, and physicochemical properties of 2-amino-5-bromo-benzoic acid methyl ester, highlighting its importance in the amino acid group and potential applications in molecular spectroscopy (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).

Material Science and Liquid Crystalline Properties

Research into novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units showcases the application in designing materials with specific thermal properties and potential use in advanced material science (Jamain, Khairuddean, & Guan-Seng, 2020).

DNA Binding Properties

A study on Schiff base ligands derived from 2-Hydroxy-5-bromobenzaldehyde and amino acids explored their DNA binding properties. The research suggests that these compounds, due to their structure and electron-donating substituents, have significant potential in interacting with DNA, which could be useful in the development of new therapeutic agents (Jamshidvand et al., 2018).

Fluorescent and Colorimetric pH Probe Development

Research into the synthesis of a highly water-soluble fluorescent and colorimetric pH probe indicates the potential application of such molecules in biological and chemical sensing. These compounds can be used for real-time intracellular pH monitoring, highlighting the versatility of 5-Amino-4-bromo-2-methylbenzoic acid derivatives in sensor development (Diana, Caruso, Tuzi, & Panunzi, 2020).

Mécanisme D'action

Target of Action

“5-Amino-4-bromo-2-methylbenzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are often used in the manufacture of various pharmaceuticals due to their antimicrobial properties . They can target a variety of microorganisms including bacteria and fungi.

Mode of Action

As a benzoic acid derivative, “this compound” might interact with its targets by disrupting their metabolic processes. The presence of the amino and bromo groups could potentially enhance these interactions .

Biochemical Pathways

Benzoic acid derivatives can affect various biochemical pathways, primarily those involved in the metabolism of microorganisms. They can inhibit the growth of these organisms, thereby exerting their antimicrobial effects .

Pharmacokinetics

The pharmacokinetics of “this compound” would depend on various factors including its formulation, route of administration, and the individual’s metabolic rate. As a general rule, benzoic acid derivatives are well-absorbed and are metabolized in the liver .

Result of Action

The primary result of the action of “this compound” would likely be the inhibition of growth of targeted microorganisms, resulting in its antimicrobial effects .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

5-amino-4-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZRYXHZPQVXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol](/img/structure/B1527990.png)

![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)

![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)

![tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate](/img/structure/B1527999.png)

![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1528002.png)

![6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1528004.png)